molecular formula C6H8F2N2 B2734691 5-(difluoromethyl)-1-ethyl-1H-pyrazole CAS No. 1856063-23-4

5-(difluoromethyl)-1-ethyl-1H-pyrazole

Cat. No. B2734691
CAS RN: 1856063-23-4
M. Wt: 146.141
InChI Key: DBMNGZCHECDEIN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of difluoromethyl-substituted pyrazoles involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group . The reaction conditions can influence the regioselectivity of the difluoromethyl substitution .


Chemical Reactions Analysis

Difluoromethylation reactions have been extensively studied in recent years . These reactions involve the transfer of a CF2H group to a substrate, either through a fluorination process or a difluoromethylation process . The difluoromethylation process involves the use of reagents capable of releasing reactive intermediates such as the [18F]CF2H radical or [18F]difluorocarbene .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Condensed Pyrazoles : Ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates are used as precursors in Sonogashira-type cross-coupling reactions with various alkynes to synthesize condensed pyrazoles, including pyrano[4,3-c]pyrazol-4(1H)-ones and pyrazolo[4,3-c]pyridin-4-ones (Arbačiauskienė et al., 2011).

  • Structural and Spectral Investigations : 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a derivative, has been extensively studied using experimental and theoretical methods, providing insights into its structural and electronic properties (Viveka et al., 2016).

  • Crystal Structure Analysis : Ethyl 5-(trimethylsilyl)-1-1H-pyrazole-3-carboxylate, a related compound, has been synthesized and its crystal structure determined, providing insights into its molecular and electronic properties (Zhao & Wang, 2023).

Biological and Pharmaceutical Applications

  • Synthesis of Trifluoromethylated Pyrazoles : Ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate has been used for synthesizing trifluoromethylated pyrazoles, which have potential as fluorescent molecules and monocotyledonous inhibitors (Wu et al., 2006).

  • Antimicrobial and Antiproliferative Agents : Novel 5-functionalized-pyrazoles have been synthesized and evaluated for their antimicrobial and antidiabetic activity, with some compounds emerging as effective agents (Doddaramappa et al., 2015).

  • Structure-Activity Relationship in Pyrazoles : Evaluation of new tetra substituted pyrazolines revealed their antimicrobial and antioxidant activities, demonstrating the importance of structural variations in determining biological activity (Govindaraju et al., 2012).

Chemical Engineering and Material Science

  • Synthesis of Metal Coordination Polymers : Pyrazole derivatives have been used in the synthesis of metal coordination polymers, showcasing their utility in the field of material science (Cheng et al., 2017).

  • Synthesis of Darolutamide Intermediates : Ethyl 5-acetyl-1H-pyrazole-3-carboxylate, a key intermediate in the synthesis of darolutamide, has been produced through a safe and metal-free process, highlighting its importance in pharmaceutical manufacturing (Szilágyi et al., 2022).

Future Directions

The field of difluoromethylation has seen significant advances in recent years, particularly in the development of new reagents and methods for introducing the CF2H group . Future research in this area is likely to focus on further improving the efficiency and selectivity of these reactions, as well as exploring new applications in drug discovery and other areas .

properties

IUPAC Name

5-(difluoromethyl)-1-ethylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F2N2/c1-2-10-5(6(7)8)3-4-9-10/h3-4,6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBMNGZCHECDEIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(difluoromethyl)-1-ethyl-1H-pyrazole

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